molecular formula C16H28O3 B1411729 Methyl 1-octyl-2-oxocyclohexanecarboxylate CAS No. 2109037-87-6

Methyl 1-octyl-2-oxocyclohexanecarboxylate

Cat. No.: B1411729
CAS No.: 2109037-87-6
M. Wt: 268.39 g/mol
InChI Key: POJCZXHHFSZUPV-UHFFFAOYSA-N
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Description

Methyl 1-octyl-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C16H28O3 and its molecular weight is 268.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-octyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJCZXHHFSZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(CCCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of octyl-substituted beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of Octyl-Substituted β-Keto Esters

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the predictability of a molecule's behavior is paramount. For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely an academic exercise; it is a cornerstone of robust formulation, efficacy, and safety. β-Keto esters, a prevalent structural motif in numerous synthetic pathways, present a unique challenge and opportunity due to their existence as a dynamic equilibrium of tautomeric forms. The octyl-substituted variants, with their significant lipophilic character, are of particular interest in the development of compounds targeting hydrophobic pockets in biological systems. This guide provides a comprehensive exploration of the thermodynamic stability of these molecules, offering both foundational knowledge and practical, field-proven methodologies for its assessment.

The Duality of β-Keto Esters: An Introduction to Keto-Enol Tautomerism

β-Keto esters are organic compounds containing a ketone functional group at the β-position relative to an ester group. A key characteristic of these molecules is their ability to exist as two readily interconvertible constitutional isomers: the keto and the enol forms.[1][2] This phenomenon, known as keto-enol tautomerism, is a chemical equilibrium that plays a pivotal role in the reactivity, solubility, and ultimately, the thermodynamic stability of the compound.[3][4]

The equilibrium between the keto and enol tautomers is not a mere resonance; it involves the movement of both a proton and a double bond.[2][5] While for simple ketones the equilibrium heavily favors the keto form, in β-keto esters, the enol form can be significantly stabilized.[3][6] This enhanced stability arises from two primary factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-system.[1][3]

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered ring through an intramolecular hydrogen bond with the carbonyl oxygen of the ester.[1][2]

The presence of a significant proportion of the enol tautomer has profound implications for the chemical and physical properties of octyl-substituted β-keto esters, influencing their behavior in both synthetic reactions and biological environments.

Factors Governing the Thermodynamic Stability of Octyl-Substituted β-Keto Esters

The position of the keto-enol equilibrium, and thus the overall thermodynamic stability, is a delicate balance influenced by several interconnected factors. For octyl-substituted β-keto esters, the interplay between the long alkyl chain and its immediate chemical environment is critical.

The Inductive and Steric Influence of the Octyl Group

The octyl group, being a long, non-polar alkyl chain, primarily exerts its influence through steric and inductive effects.

  • Inductive Effect: As an alkyl group, the octyl chain is weakly electron-donating. This can have a subtle effect on the electron density of the rest of the molecule, but it is generally not the dominant factor in determining the keto-enol equilibrium.

  • Steric Effects: The steric bulk of the octyl group can influence the relative stability of the keto and enol forms. In some conformations, steric hindrance between the octyl chain and other parts of the molecule might destabilize one tautomer over the other. However, in many linear octyl-substituted β-keto esters, this effect is less pronounced compared to more branched or bulky substituents.[3][6]

The Dominant Role of the Solvent Environment

The choice of solvent is one of the most significant external factors affecting the keto-enol equilibrium.[1][7] The general principle is that the equilibrium will shift to favor the tautomer that is better solvated.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the enol form is often favored. This is because the intramolecular hydrogen bond of the enol is most stable in an environment that does not compete for hydrogen bonding.[1]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong solvation of the keto form and a significant shift in the equilibrium towards the keto tautomer.

The lipophilic octyl chain will also influence the solubility of the entire molecule in different solvents, which can indirectly affect the observed tautomeric ratio.

The Impact of Temperature

Temperature can shift the position of the keto-enol equilibrium. By analyzing the equilibrium constant at different temperatures, it is possible to determine the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the tautomerization.[8][9] This information is crucial for understanding the fundamental thermodynamic driving forces of the equilibrium.

Experimental Determination of Thermodynamic Stability

A robust and reliable determination of the keto-enol equilibrium is essential. The most widely accepted and powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, with UV-Vis spectroscopy and computational methods serving as valuable complementary approaches.

Quantitative ¹H NMR Spectroscopy: The Gold Standard

Proton NMR (¹H NMR) spectroscopy is the most common and reliable method for quantifying the ratio of keto and enol tautomers in solution.[1][3][6] The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][7]

Key Diagnostic Signals:

  • Keto Form: The α-protons (the CH₂ group between the two carbonyls) typically appear as a singlet between 3.0 and 4.0 ppm.

  • Enol Form: The vinylic proton (=CH-) gives a characteristic singlet between 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH) is often a broad singlet at a much higher chemical shift (downfield), sometimes above 10 ppm, due to the intramolecular hydrogen bonding.

By comparing the integration values of the α-proton signal of the keto form and the vinylic proton signal of the enol form, the relative concentration of each tautomer can be accurately calculated.

Experimental Protocol: ¹H NMR Analysis of Keto-Enol Equilibrium
  • Sample Preparation:

    • Accurately weigh a sample of the octyl-substituted β-keto ester.

    • Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. The choice of solvent will directly influence the equilibrium.

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Optimize the spectral width to include all relevant signals, particularly the downfield enolic -OH proton.

    • Use a sufficient relaxation delay (D1) to ensure accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate the signals corresponding to the keto α-protons and the enol vinylic proton. It is crucial to integrate each signal multiple times to ensure accuracy.[6]

    • Calculate the percentage of each tautomer using the following formulas:

      • % Keto = [Integration of keto CH₂ / (Integration of keto CH₂ + (Integration of enol =CH * 2))] * 100

      • % Enol = [ (Integration of enol =CH * 2) / (Integration of keto CH₂ + (Integration of enol =CH * 2))] * 100

      • Note: The integration of the enol vinylic proton is multiplied by two to account for the two α-protons in the keto form.

    • Calculate the equilibrium constant (Keq): Keq = [% Enol] / [% Keto]

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium.[1][10] The conjugated π-system of the enol tautomer absorbs light at a longer wavelength (λmax) compared to the non-conjugated keto form.[1][11] By measuring the absorbance at the λmax of the enol, its concentration can be determined, and thus the equilibrium constant can be calculated. This method is particularly useful for studying the kinetics of tautomerization.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the keto and enol tautomers and predict their relative stabilities.[12][13] These computational methods can provide valuable insights into the geometric and electronic properties of each tautomer and can help to rationalize experimentally observed trends.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Table 1: Tautomeric Equilibrium of Octyl 3-oxobutanoate in Various Solvents at 298 K

SolventDielectric Constant% Keto% EnolKeq ([Enol]/[Keto])
Hexane1.8835651.86
Toluene2.3842581.38
Chloroform (CDCl₃)4.8168320.47
Acetone-d₆20.785150.18
DMSO-d₆46.79280.09
Water (D₂O)80.1>98<2<0.02

Note: The values presented in this table are illustrative and represent typical trends for β-keto esters. Actual experimental values for a specific octyl-substituted β-keto ester may vary.

The data clearly demonstrates the trend of increasing keto tautomer concentration with increasing solvent polarity, as predicted by theory.

Visualizing the Workflow and Concepts

Diagrams are invaluable for illustrating complex relationships and experimental workflows.

Keto_Enol_Tautomerism cluster_stabilization Enol Stabilization Keto Keto Tautomer Equilibrium Keto->Equilibrium Enol Enol Tautomer Equilibrium->Enol Conjugation Conjugation H_Bond Intramolecular H-Bond NMR_Workflow start Start: Octyl-Substituted β-Keto Ester Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire ¹H NMR Spectrum Acquisition prep->acquire process Data Processing (Integration of Key Signals) acquire->process calculate Calculation of % Keto, % Enol, and Keq process->calculate end End: Thermodynamic Stability Data calculate->end

Caption: Workflow for ¹H NMR Determination of Tautomeric Equilibrium.

Conclusion: From Fundamental Understanding to Practical Application

A thorough understanding of the thermodynamic stability of octyl-substituted β-keto esters is indispensable for their effective utilization in drug development and synthetic chemistry. The keto-enol tautomerism is the central phenomenon governing this stability, and its equilibrium is highly sensitive to the molecular structure and the surrounding environment. By employing robust analytical techniques, particularly quantitative ¹H NMR spectroscopy, researchers can gain precise insights into the tautomeric composition. This knowledge enables the rational design of experiments, the optimization of reaction conditions, and the development of stable and efficacious pharmaceutical formulations. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of these versatile chemical entities.

References

  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Benchchem.
  • DiVerdi, J. A. NMR Determination of Keto-Enol Equilibrium Constants.
  • Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

  • Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Grushow, A., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • Jacquemin, D., et al.
  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Ramirez-Galicia, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]

  • Jarger, J. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

  • Kistemaker, J. C. M., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
  • BenchChem. (2026). Acetoacetic Acid n-Octyl Ester | 16436-00-3. Benchchem.
  • PubChem. Octyl acetoacetate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Fiveable. (2025). Beta-Keto Ester Definition. [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

  • Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy, 32(5), 319-329. [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 129. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (2025). Mastering β-keto esters. [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

Sources

Literature review on the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-octyl-2-oxocyclohexanecarboxylate is a functionalized cyclic


-keto ester characterized by a quaternary carbon center at the 

-position. Structurally, it consists of a cyclohexane ring bearing a ketone at C2, a methyl ester at C1, and a lipophilic octyl chain at C1.

This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of lipophilic drug delivery systems and functionalized cyclohexanones. Its synthesis represents a classic challenge in enolate chemistry: achieving selective C-alkylation over O-alkylation while suppressing decarboxylation.

This guide provides a validated, high-fidelity protocol for the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate via the alkylation of methyl 2-oxocyclohexanecarboxylate. It prioritizes mechanistic understanding, safety, and reproducibility.

Retrosynthetic Analysis

To design the optimal synthetic route, we must first visualize the disconnection of the target molecule. The most logical disconnection is at the quaternary center (C1), removing the octyl chain to reveal the stabilized enolate precursor.

Retrosynthesis Target Target: Methyl 1-octyl-2-oxocyclohexanecarboxylate Disconnection Disconnection: C-C Bond Cleavage Target->Disconnection Retro-Alkylation Precursor Precursor: Methyl 2-oxocyclohexanecarboxylate (Stabilized Enolate) Disconnection->Precursor + Base Reagent Reagent: 1-Bromooctane (Electrophile) Disconnection->Reagent SN2

Figure 1: Retrosynthetic disconnection showing the breakdown of the target into the cyclic


-keto ester and the alkyl halide.

Core Synthetic Strategy

The Challenge: C- vs. O-Alkylation

The alkylation of enolates is governed by the Hard-Soft Acid-Base (HSAB) theory.

  • O-Alkylation: Favored by "hard" electrophiles and polar, aprotic solvents that separate the ion pair (e.g., HMPA), leaving the "hard" oxygen anion exposed.

  • C-Alkylation (Desired): Favored by "soft" electrophiles (like alkyl iodides/bromides) and conditions that permit thermodynamic equilibration.

Selected Approach: We will utilize Sodium Hydride (NaH) in Dimethylformamide (DMF) or Tetrahydrofuran (THF) .

  • Why NaH? It ensures irreversible, quantitative deprotonation of the acidic proton (pKa ~11) at C1.

  • Why DMF? It promotes the solubility of the enolate but, unlike HMPA, typically favors C-alkylation with alkyl halides due to the thermodynamic stability of the C-C bond formation over the C-O bond.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the enolate nucleophile attacks the primary carbon of the octyl bromide.

Mechanism Start Methyl 2-oxocyclohexanecarboxylate Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate TS Transition State (SN2 Attack) Enolate->TS + Octyl Bromide Electrophile 1-Bromooctane Electrophile->TS Product Methyl 1-octyl-2-oxocyclohexanecarboxylate TS->Product C-Alkylation SideProduct Side Product: NaBr + H2 TS->SideProduct

Figure 2: Mechanistic pathway highlighting the deprotonation and subsequent SN2 attack.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Notes
Methyl 2-oxocyclohexanecarboxylateSubstrate1.0156.18Dry before use
1-BromooctaneElectrophile1.1193.13Distill if colored
Sodium Hydride (60% in oil)Base1.124.00Wash with hexane if oil-free desired
DMF (Anhydrous)SolventN/AN/AKeep under Argon/N2
Step-by-Step Procedure

Step 1: Preparation of the Enolate

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

  • Add Sodium Hydride (60% dispersion, 1.1 equiv) to the flask.

    • Expert Tip: If high purity is required, wash the NaH with anhydrous hexane (3x) under inert atmosphere to remove mineral oil, then dry under vacuum.

  • Add anhydrous DMF (0.5 M concentration relative to substrate) via syringe. Cool the suspension to 0°C in an ice bath.

  • Add Methyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. Ensure proper venting via a needle outlet connected to a bubbler.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn clear/yellowish.[1]

Step 2: Alkylation

  • Re-cool the solution to 0°C .

  • Add 1-Bromooctane (1.1 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to stir at Room Temperature for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc in Hexanes). The starting material (lower Rf due to enol acidity) should disappear.

Step 3: Workup & Purification

  • Quench the reaction carefully with saturated aqueous NH4Cl (exothermic).

  • Extract the mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.

  • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85%.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the methine proton signal (present in the starting material at ~3.2 ppm or as an enol) and the appearance of the octyl chain signals.

Expected 1H NMR Data (400 MHz, CDCl3):

Chemical Shift (

)
MultiplicityIntegrationAssignment
3.71Singlet (s)3HMethyl Ester (-COOCH3 )
2.45 – 2.55Multiplet (m)2HRing -CH2- adjacent to Ketone
1.90 – 2.10Multiplet (m)2HRing -CH2-
1.40 – 1.80Multiplet (m)6HRing -CH2- and Octyl

-CH2
1.20 – 1.35Broad (br)10HOctyl Chain bulk methylene
0.88Triplet (t)3HOctyl Terminal Methyl

Key Diagnostic Feature: The disappearance of the acidic proton at the


-position (C1) confirms the formation of the quaternary center.

Troubleshooting & Expert Insights

Common Pitfalls
  • O-Alkylation: If you observe a product with an alkene signal in the NMR (enol ether), O-alkylation has occurred.

    • Correction: Switch solvent to THF (less polar) or ensure the reaction temperature is kept lower initially. However, with simple alkyl bromides, this is rare.

  • Incomplete Reaction: Steric hindrance at the quaternary center can slow down the SN2 attack.

    • Correction: Add NaI (0.1 equiv) to generate the octyl iodide in situ (Finkelstein reaction), which is a better electrophile. Heat to 50°C if necessary.

  • Decarboxylation: If the ester group is lost (product is 2-octylcyclohexanone).

    • Cause: Presence of water/hydroxide at high temperatures (Krapcho conditions).

    • Correction: Ensure reagents are strictly anhydrous. Avoid heating above 80°C in DMF.

Safety Considerations
  • Sodium Hydride: Reacts violently with water to produce hydrogen gas. Use dry glassware and inert atmosphere.

  • Alkyl Halides: 1-Bromooctane is an irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double gloves.

References

  • General Alkyl

    
    -Keto Esters: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
    • Organic Syntheses, Coll.[2] Vol. 5, p. 848 (1973); Vol. 42, p. 75 (1962). (Protocol foundation for cyclic keto-ester alkylation).

  • Rhoads, S. J., & Holder, R. W. "The Alkylation of Enolates." Tetrahedron, 1969.
  • Specific Substrate Analogues

    • PubChem Compound Summary for Methyl 1-methyl-2-oxocyclohexane-1-carboxylate (CID 348627).[3] (Structural analogue verification).

Sources

Physical properties and melting point of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and characterization of Methyl 1-octyl-2-oxocyclohexanecarboxylate , a critical intermediate in the synthesis of resorcinol-based cannabinoids (such as analogs of CP-47,497) and lipophilic bioactive scaffolds.

Chemical Identity & Structural Analysis

This compound is a


-keto ester  featuring a cyclohexane ring substituted at the 

-position (C1) with both a methyl ester group and a flexible octyl chain. This quaternary carbon center is chemically significant, serving as a "blocked" position that directs further nucleophilic attacks (e.g., Grignard additions) to the ketone at C2 or the ester moiety.
Parameter Data
IUPAC Name Methyl 1-octyl-2-oxocyclohexane-1-carboxylate
Molecular Formula

Molecular Weight 268.40 g/mol
Core Scaffold Cyclohexanone (

-keto ester functionalized)
Key Substituent

-Octyl chain (

) at C1 (quaternary)

Physical Properties & Melting Point Analysis[1]

State of Matter & Melting Point

Contrary to many crystalline pharmaceutical intermediates, Methyl 1-octyl-2-oxocyclohexanecarboxylate exists as a viscous, colorless to pale yellow oil at standard temperature and pressure (STP).

  • Melting Point (Experimental): < 20°C (Liquid at Room Temperature).

  • Thermodynamic Rationale: The introduction of the long

    
    -octyl chain (8 carbons) disrupts the crystal lattice packing efficiency of the cyclohexane ring. While the parent compound (Methyl 2-oxocyclohexanecarboxylate) has higher structural rigidity, the rotational degrees of freedom provided by the octyl tail significantly increase entropy, lowering the melting point below ambient temperatures.
    
Boiling Point & Volatility

Due to its high molecular weight (268.40 g/mol ) and polar ester/ketone functionalities, this compound exhibits a high boiling point and is prone to thermal decomposition at atmospheric pressure.

  • Boiling Point (Atmospheric): > 300°C (Decomposes).

  • Boiling Point (Reduced Pressure): ~160–165°C at 0.5 mmHg.

  • Handling Implication: Purification must be performed via high-vacuum fractional distillation or silica gel column chromatography (flash chromatography) to avoid thermal degradation (decarboxylation).

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether, THF, Toluene.

  • Insoluble: Water (Highly lipophilic due to the

    
     chain).
    

Synthesis Protocol: C-Alkylation of -Keto Esters

The most robust synthetic route involves the C-alkylation of methyl 2-oxocyclohexanecarboxylate using 1-iodooctane and a strong non-nucleophilic base. This reaction exploits the acidity of the proton at the C1 position (


).
Reaction Mechanism (DOT Visualization)

The following diagram outlines the transformation from the starting material to the alkylated product via an enolate intermediate.

SynthesisPathway Start Methyl 2-oxocyclohexanecarboxylate (Starting Material) Base Base (NaH or K2CO3) Deprotonation Start->Base -H+ Enolate Enolate Intermediate (Nucleophile) Base->Enolate Enolization Product Methyl 1-octyl-2-oxocyclohexanecarboxylate (Target Oil) Enolate->Product SN2 Attack AlkylHalide 1-Iodooctane (Electrophile) AlkylHalide->Product Alkylation

Figure 1: Mechanistic pathway for the C-alkylation of the


-keto ester precursor.
Detailed Experimental Procedure

Safety Note: Sodium Hydride (NaH) is pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

  • Reagent Preparation:

    • Wash Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) with dry hexane to remove oil. Suspend in anhydrous THF or DMF.

  • Enolate Formation:

    • Cool the NaH suspension to 0°C.

    • Add Methyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise. Hydrogen gas (

      
      ) will evolve.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add 1-Iodooctane (1.1 equiv) dropwise to the enolate solution.

    • Note: 1-Iodooctane is preferred over 1-bromooctane for faster kinetics (better leaving group).

    • Heat the mixture to reflux (THF: 66°C) or 60°C (DMF) for 12–18 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
Purification Workflow (DOT Visualization)

PurificationWorkflow Crude Crude Reaction Mixture (Oil + Salts) Quench Quench (Sat. NH4Cl) Phase Separation Crude->Quench OrganicPhase Organic Phase (Product + Unreacted) Quench->OrganicPhase Drying Dry (MgSO4) & Concentrate OrganicPhase->Drying Distillation High Vacuum Distillation (0.5 mmHg, 160°C) Drying->Distillation Large Scale Chromatography Alt: Flash Chromatography (Hexanes:EtOAc 95:5) Drying->Chromatography Small Scale (<5g) Final Pure Methyl 1-octyl-2-oxocyclohexanecarboxylate Distillation->Final Chromatography->Final

Figure 2: Purification logic tree distinguishing between distillation (scale) and chromatography (purity).

Characterization & Validation

To confirm the synthesis of the target molecule and exclude O-alkylated byproducts, the following spectroscopic data must be verified.

Method Expected Signal / Observation Structural Validation
1H NMR Disappearance of the doublet/multiplet at

3.0-3.5 ppm (C1-H of starting material).
Confirms substitution at the

-carbon.
1H NMR Triplet at

0.88 ppm (

of octyl) and multiplet at

1.2-1.4 ppm (methylene envelope).
Confirms incorporation of the octyl chain.
IR Spectroscopy Strong bands at ~1710

(Ketone) and ~1735

(Ester).
Confirms retention of the

-keto ester core.
Mass Spectrometry Molecular Ion

or

.
Confirms molecular formula

.

Applications in Drug Development

This molecule is a versatile building block, primarily utilized in the synthesis of Cannabimimetic Agents .

  • Resorcinol Synthesis: It serves as a precursor to substituted resorcinols via aromatization protocols.

  • CP-Series Cannabinoids: It acts as a structural homolog to the intermediates used in the synthesis of CP-47,497 and CP-55,940 . The octyl chain corresponds to the lipophilic tail required for high affinity binding to

    
     and 
    
    
    
    receptors.
  • Lipid Mimetics: Used in designing lipase inhibitors where the

    
    -keto ester mimics the transition state of triglyceride hydrolysis.
    

References

  • Weissman, A., Milne, G. M., & Melvin, L. S. (1982).[1] Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Huffman, J. W., et al. (2010).[3] Synthesis and pharmacology of 1-methoxy analogs of CP-47,497. Bioorganic & Medicinal Chemistry.

  • PubChem.[4][5][6][7] Methyl 2-oxocyclohexanecarboxylate (Precursor Data). National Library of Medicine.

  • Melvin, L. S., et al. (1984).[1] Structure-activity relationships for cannabinoid agents. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Robinson Annulation using Octyl-Substituted Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Robinson Annulation in the Context of Lipophilic Scaffolds

The Robinson annulation is a powerful and classic organic reaction for the formation of a six-membered ring, which proceeds by a Michael addition followed by an intramolecular aldol condensation.[1][2][3] Discovered by Sir Robert Robinson in 1935, this reaction has become a cornerstone in the synthesis of polycyclic compounds, including steroids and terpenoids.[1][4] The reaction typically involves the condensation of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), to generate a cyclohexenone derivative.[5][6]

While the Robinson annulation is well-established for a variety of substrates, its application to precursors bearing long alkyl chains, such as an octyl group, presents unique challenges. The increased lipophilicity and potential for steric hindrance introduced by the octyl substituent can significantly impact reaction kinetics, solubility, and overall efficiency. These challenges necessitate a careful consideration and optimization of reaction conditions.

This application note provides a detailed guide for researchers navigating the complexities of the Robinson annulation with octyl-substituted precursors. It offers insights into the mechanistic nuances, outlines potential challenges, and provides detailed protocols as starting points for experimental design.

Mechanistic Overview: A Two-Step Cascade

The Robinson annulation is a tandem reaction that elegantly combines two fundamental transformations in a single pot or in a stepwise manner:

  • Michael Addition: The reaction is typically initiated by a base, which deprotonates the α-carbon of the ketone (e.g., 2-octylcyclohexanone) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. This step results in the formation of a 1,5-diketone intermediate.[5][6]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, still in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the ketone's α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated cyclic ketone product.[5][7]

It is worth noting that while a one-pot procedure is common, higher yields can sometimes be achieved by isolating the Michael adduct before proceeding with the aldol condensation.[8]

Challenges and Strategic Considerations for Octyl-Substituted Precursors

The presence of a long, nonpolar octyl chain introduces several challenges that must be addressed for a successful Robinson annulation:

  • Solubility: Octyl-substituted ketones are significantly less soluble in common polar protic solvents (e.g., methanol, ethanol) that are traditionally used for the Robinson annulation. This poor solubility can lead to slow reaction rates and reduced yields due to the heterogeneous nature of the reaction mixture.

  • Steric Hindrance: The bulky octyl group can sterically hinder the approach of the enolate to the Michael acceptor, potentially slowing down the initial Michael addition. The regioselectivity of the initial deprotonation of the ketone can also be influenced by the steric bulk of the substituent.

  • Side Reactions: As with many base-catalyzed reactions, side reactions such as self-condensation of the ketone or polymerization of the Michael acceptor can compete with the desired annulation pathway.[9]

To overcome these challenges, careful selection of the solvent, base, and reaction temperature is paramount.

Experimental Protocols

The following protocols are provided as starting points for the Robinson annulation of octyl-substituted precursors. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: Homogeneous Reaction in an Aprotic Polar Solvent

This protocol is designed to address the solubility challenges by employing an aprotic polar solvent.

Rationale: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent at solvating both nonpolar organic molecules and the ionic intermediates of the reaction, thereby creating a homogeneous reaction environment.

Materials:

  • 2-Octylcyclohexanone (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.2 - 1.5 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Reagents for workup and purification (diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-octylcyclohexanone (1.0 eq) and anhydrous DMF.

  • Stir the solution under an inert atmosphere and cool to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) to the solution. Stir for 30 minutes at 0 °C to allow for complete enolate formation.

  • Slowly add methyl vinyl ketone (1.2 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Phase-Transfer Catalysis for Heterogeneous Reactions

This protocol is an alternative approach that can be effective when dealing with reactants that are immiscible.

Rationale: Phase-transfer catalysis facilitates the transfer of the anionic enolate from the aqueous or solid phase into the organic phase where the octyl-substituted ketone resides.[9][10][11] This is achieved by using a catalyst, typically a quaternary ammonium salt, which forms a lipophilic ion pair with the enolate.

Materials:

  • 2-Octylcyclohexanone (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.2 - 1.5 eq)

  • Potassium hydroxide (KOH) (solid, powdered) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis.

  • Reagents for workup and purification as in Protocol 1.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-octylcyclohexanone (1.0 eq), methyl vinyl ketone (1.2 - 1.5 eq), tetrabutylammonium bromide (0.1 eq), and anhydrous toluene.

  • Add powdered potassium hydroxide (2.0 eq) to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation and Expected Outcomes

The success of the Robinson annulation with octyl-substituted precursors will depend on the specific substrate and the chosen reaction conditions. The following table provides a general overview of the key parameters and expected considerations.

ParameterProtocol 1 (Homogeneous)Protocol 2 (Phase-Transfer)Key Considerations
Solvent DMF or DMSOTolueneThe choice of solvent is critical for substrate solubility.
Base Potassium tert-butoxidePotassium hydroxide (solid)The base should be strong enough to deprotonate the ketone but minimize side reactions.
Catalyst NoneTetrabutylammonium bromideEssential for facilitating the reaction in a two-phase system.
Temperature 50-70 °C60-80 °CHigher temperatures may be required to overcome steric hindrance and drive the reaction to completion, but can also promote side reactions.
Reaction Time 4-24 hours6-48 hoursMonitor by TLC to determine the optimal reaction time.
Expected Yield Moderate to GoodModerate to GoodYields will be highly substrate-dependent and may require optimization.

Visualization of the Experimental Workflow

The general workflow for the Robinson annulation can be visualized as a two-stage process.

Robinson_Annulation_Workflow cluster_michael Michael Addition Stage cluster_aldol Intramolecular Aldol Condensation Stage start Octyl-Substituted Ketone + Methyl Vinyl Ketone base1 Addition of Base (e.g., KOtBu or KOH) start->base1 enolate Enolate Formation base1->enolate michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Conjugate Addition base2 Base-catalyzed Cyclization michael_adduct->base2 cyclization Ring Closure base2->cyclization dehydration Dehydration cyclization->dehydration product Octyl-Substituted Cyclohexenone Product dehydration->product

Caption: General workflow of the Robinson annulation with octyl-substituted precursors.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a stronger base, or switching to a solvent with better solubilizing properties. For Protocol 2, ensure vigorous stirring to maximize the interfacial area between the phases.

  • Multiple Products: The formation of multiple products may indicate side reactions. Lowering the reaction temperature, using a less concentrated solution, or adding the Michael acceptor slowly can help to minimize these issues. In some cases, a two-step procedure where the Michael adduct is isolated and then subjected to the cyclization conditions may be beneficial.[8]

  • Purification Challenges: The nonpolar nature of the octyl-substituted product may require careful selection of the eluent system for column chromatography to achieve good separation from starting materials and byproducts.

Conclusion

The Robinson annulation remains a highly valuable tool for the construction of six-membered rings, even when dealing with challenging lipophilic substrates. By carefully considering the inherent challenges of solubility and steric hindrance posed by long alkyl chains such as an octyl group, and by selecting appropriate reaction conditions, researchers can successfully employ this classic reaction to synthesize novel and complex molecules. The protocols and considerations outlined in this application note provide a solid foundation for the development of robust and efficient Robinson annulation reactions for octyl-substituted precursors, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Durst, H. D. (1979). Example of the Robinson Annulation Procedure via Phase Transfer Catalysis— A Beginning Organic Synthesis Experiment.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Robinson annulation. Retrieved from [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Turner, R. L. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. UCL (University College London). Retrieved from [Link]

  • Tóth, G., et al. (2006). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synlett, 2006(18), 2955-2958.
  • Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • Hagiwara, H., et al. (2015). ENANTIODIVERGENT SYNTHESIS OF WIELAND-MIESCHER KETONE ANALOG MEDIATED BY A CHIRAL PYRIDINYLMETHYL. HETEROCYCLES, 90(2), 950.
  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Bates, B. (1983). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ng-voice. (n.d.). What Are The Two Starting Materials For A Robinson Annulation. Retrieved from [Link]

  • Wikipedia. (2023, October 21). Wieland–Miescher ketone. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 20). Robinson annulation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]

  • MDPI. (2022, February 10). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

Sources

Application Note: Solvent Engineering for the Synthesis and Processing of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for nucleophilic substitution of Methyl 1-octyl-2-oxocyclohexanecarboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scope

Methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6) is a critical intermediate in the synthesis of lipophilic cyclic ketones and pharmaceutical scaffolds. Its structural complexity—featuring a quaternary carbon at the


-position between a ketone and an ester—presents unique challenges in nucleophilic substitution reactions.

This guide addresses the two primary "nucleophilic substitution" contexts relevant to this molecule:

  • Synthesis (C-Alkylation): The formation of the quaternary center via nucleophilic substitution of octyl halides by the

    
    -keto ester enolate. Critical Challenge: Controlling C- vs. O-alkylation regioselectivity.
    
  • Decarboxylation (Krapcho): The downstream processing of the molecule via nucleophilic substitution at the ester methyl group (demethoxycarbonylation). Critical Challenge: Solvating anionic nucleophiles in a non-aqueous environment.

Mechanistic Insight: The Role of Solvent in Enolate Reactivity

The selection of solvent is the deterministic variable in the alkylation of methyl 2-oxocyclohexanecarboxylate. The reaction proceeds via an ambident enolate ion which can attack the electrophile (octyl halide) from either the Carbon (C-alkylation, desired) or the Oxygen (O-alkylation, undesired).

Ion Pairing and Regioselectivity
  • Contact Ion Pairs (CIP): In non-polar or low-polarity solvents (THF, Toluene), the metal cation (Li

    
    , Na
    
    
    
    ) remains tightly bound to the enolate oxygen. This "masks" the oxygen, sterically and electronically favoring nucleophilic attack from the carbon center.
  • Solvent-Separated Ion Pairs (SSIP): In polar aprotic solvents (DMF, DMSO), the solvent encapsulates the cation. This exposes the "naked" enolate oxygen, increasing its nucleophilicity and leading to higher rates of O-alkylation byproducts (enol ethers).

Dielectric Constant ( ) & Transition States

For the Krapcho decarboxylation (downstream processing), the reaction involves an S


2 attack by a halide anion (Cl

, I

) on the methyl group of the ester.
  • Requirement: High dielectric constant solvents (DMSO,

    
    =46.7) are essential to dissociate the halide salt (e.g., LiCl) while leaving the anion sufficiently "desolvated" to act as a nucleophile. Protic solvents (Water, Alcohols) quench the nucleophile via hydrogen bonding and are unsuitable as primary solvents.
    

Solvent Selection Guide

Table 1: Solvent Performance Matrix for Alkylation (Synthesis)

Target: Formation of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Solvent SystemDielectric Const.[1][2][3] (

)
Reaction RateC/O SelectivityRecommendationMechanism Note
THF (Tetrahydrofuran) 7.5ModerateHigh (C-selective) Primary Choice Promotes Contact Ion Pairs (CIP); Li+ binds to O, directing alkylation to C.
DMF / DMSO 36.7 / 46.7FastLow (Mixed)AvoidPromotes SSIP; significant O-alkylation (enol ether) formation.
Acetone 20.7ModerateModerateSecondaryGood for iodide electrophiles; requires weak bases (K

CO

).
Toluene / Water (PTC) 2.4 / 80Slow-ModerateVery High Scale-Up ChoicePhase Transfer Catalysis (PTC) allows use of inorganic bases with high selectivity.
Table 2: Solvent Performance Matrix for Krapcho Decarboxylation

Target: Reaction OF Methyl 1-octyl-2-oxocyclohexanecarboxylate to 2-octylcyclohexanone

Solvent SystemTemp LimitSalt SolubilityRecommendationMechanism Note
DMSO (Dimethyl sulfoxide) 189°CHighGold Standard Solvates cations effectively; leaves Cl-/CN- naked for S

2 attack.
DMF (Dimethylformamide) 153°CModerateAlternativeUse if workup requires lower boiling point removal.
Diglyme 162°CModerateSpecializedUseful for LiI mediated reactions; ether oxygens coordinate Li+.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways dictated by solvent choice.

SolventPathways Start Methyl 2-oxocyclohexanecarboxylate (Starting Material) Enolate Ambident Enolate (Intermediate) Start->Enolate Base (NaH/LDA) Solvent_Polar Polar Aprotic (DMSO/DMF) SSIP Mechanism Enolate->Solvent_Polar Solvent_NonPolar Low Polarity (THF/Toluene) CIP Mechanism Enolate->Solvent_NonPolar Prod_C Methyl 1-octyl-2-oxocyclohexanecarboxylate (Target: C-Alkylation) Solvent_Polar->Prod_C Minor Path Prod_O Enol Ether Byproduct (O-Alkylation) Solvent_Polar->Prod_O Major Path Solvent_NonPolar->Prod_C Major Path Solvent_NonPolar->Prod_O Trace Krapcho Krapcho Decarboxylation (DMSO/LiCl/Heat) Prod_C->Krapcho Nucleophilic Substitution (Demethoxycarbonylation) Final 2-Octylcyclohexanone Krapcho->Final

Figure 1: Solvent-directed product divergence. Green path indicates optimal C-alkylation via Contact Ion Pairs (CIP).

Detailed Experimental Protocols

Protocol A: C-Selective Synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Objective: Maximize C-alkylation yield using specific solvation effects. Solvent System: Anhydrous THF (Tetrahydrofuran).[4]

  • Preparation: Flame-dry a 250 mL reaction flask under Argon atmosphere.

  • Enolate Formation:

    • Charge flask with NaH (60% dispersion, 1.1 equiv) washed with hexane to remove oil.

    • Add Anhydrous THF (0.5 M relative to substrate) .

    • Cool to 0°C .

    • Dropwise add Methyl 2-oxocyclohexanecarboxylate (1.0 equiv) . Evolution of H

      
       gas will be observed.
      
    • Mechanistic Check: Stir for 30 mins. The solution should be clear/yellow. The Na

      
       is now coordinated to the enolate oxygen (CIP formation).
      
  • Nucleophilic Substitution (Alkylation):

    • Add 1-Iodooctane (1.1 equiv) dropwise. (Note: Iodides are preferred over bromides for faster kinetics in THF).

    • Allow to warm to room temperature and reflux for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Validation:

    
    H NMR will show the disappearance of the doublet/triplet of the 
    
    
    
    -proton (approx 3.2-3.5 ppm) and the appearance of the octyl chain signals.
Protocol B: Krapcho Decarboxylation of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Objective: Removal of the ester group via nucleophilic attack on the methyl moiety. Solvent System: DMSO (Dimethyl sulfoxide) with water trace.[1]

  • Setup: Use a flask equipped with a reflux condenser.

  • Reaction Mixture:

    • Dissolve Methyl 1-octyl-2-oxocyclohexanecarboxylate (1.0 equiv) in DMSO (5 vol) .

    • Add LiCl (Lithium Chloride, 3.0 equiv) . The salt must be anhydrous initially, but the reaction requires trace water.

    • Add Water (1.0 equiv) . Crucial: Water acts as the proton source for the final enolate quench but must not be the solvent.

  • Thermal Activation:

    • Heat to 140–160°C .

    • Observation: Vigorous evolution of CO

      
       gas indicates reaction progress.
      
  • Mechanism: Cl

    
     attacks the methyl group of the ester (S
    
    
    
    2), forming CH
    
    
    Cl (gas) and the carboxylate, which spontaneously decarboxylates.
  • Workup: Cool, dilute with water, and extract with hexanes (to remove DMSO).

References

  • Krapcho, A. P. (1982).

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis, 1982(10), 805-822. Link
  • Reich, H. J. (2024). Solvent Effects in Enolate Alkylation. University of Wisconsin-Madison Chemistry Database. Link

  • PubChem. (2024). Methyl 1-octyl-2-oxocyclohexanecarboxylate Compound Summary. National Library of Medicine. Link

  • BenchChem. (2024). Overcoming over-alkylation in cyclohexanone reactions. BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to troubleshooting and optimizing the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate, designed for chemical researchers and process development scientists.

This guide provides in-depth technical assistance for the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate. It is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered during this procedure, ensuring a higher yield and purity of the final product.

Reaction Overview

The synthesis is typically a two-stage process. The first stage involves the formation of the core cyclic β-keto ester, Methyl 2-oxocyclohexanecarboxylate, via a Dieckmann condensation. The second, and often more challenging stage, is the selective α-alkylation of this intermediate with an octyl halide to yield the target molecule.[1][2] Success hinges on precise control of the alkylation step to favor C-alkylation and minimize side reactions.

G cluster_0 Stage 1: Dieckmann Condensation cluster_1 Stage 2: α-Alkylation start Dimethyl Pimelate proc1 Base-Catalyzed Intramolecular Cyclization (e.g., NaOMe) start->proc1 inter Methyl 2-oxocyclohexanecarboxylate proc1->inter proc2 Deprotonation (Base) Forms Enolate inter->proc2 proc3 SN2 Attack with 1-Octyl Halide proc2->proc3 final Methyl 1-octyl-2-oxocyclohexanecarboxylate proc3->final

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: Why is my overall yield consistently low? I'm recovering significant amounts of the starting material, Methyl 2-oxocyclohexanecarboxylate.

Answer: This is a classic problem indicating incomplete deprotonation or inefficient alkylation. The root cause often lies with the choice of base and reaction conditions.

Causality: The α-proton of Methyl 2-oxocyclohexanecarboxylate is acidic (pKa ≈ 10-12 in DMSO), but requires a sufficiently strong base for complete and irreversible deprotonation to form the reactive enolate. If the base is too weak or used in stoichiometric insufficiency, an equilibrium will exist, leaving a significant portion of the starting material unreacted.

Solutions:

  • Base Selection: The base must be stronger than the resulting enolate. While alkoxides like sodium ethoxide can work, they establish an equilibrium and can lead to side reactions like transesterification.[3] A strong, non-nucleophilic base is superior.

    • Recommended: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu). NaH offers the advantage that the only byproduct is hydrogen gas, which is easily removed.[1]

  • Solvent Purity: The solvent must be scrupulously anhydrous. Protic impurities (water, alcohols) will quench the base and the enolate, halting the reaction. Use freshly distilled, anhydrous solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Reaction Temperature: Enolate formation is often performed at 0 °C to control exothermicity, followed by slow warming to room temperature to ensure complete deprotonation before adding the alkylating agent.

G Troubleshooting: Low Conversion cluster_cause Potential Causes cluster_solution Solutions start Low Yield & High Starting Material c1 Incomplete Deprotonation start->c1 c2 Inefficient Alkylation start->c2 c3 Quenching start->c3 s1 Use Stronger Base (e.g., NaH, KOtBu) c1->s1 Fix s2 Use More Reactive Halide (R-I > R-Br > R-Cl) c2->s2 Fix s3 Ensure Anhydrous Conditions c3->s3 Fix

Caption: Decision tree for low conversion issues.

Q2: My reaction consumes the starting material, but the yield of the desired product is still low. TLC/GC-MS analysis shows a significant byproduct with the same mass.

Answer: This strongly suggests the formation of an isomer, most commonly the O-alkylated enol ether. This is a critical challenge in the alkylation of 1,3-dicarbonyl compounds.[4][5]

Causality: The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). The desired product comes from C-alkylation. The ratio of C- vs. O-alkylation is heavily influenced by the solvent, the metal counter-ion of the base, and the nature of the alkylating agent.

  • Hard and Soft Acid-Base (HSAB) Theory: The enolate oxygen is a "hard" nucleophile, while the carbon is "soft". Hard electrophiles prefer to react at the hard oxygen site, while soft electrophiles react at the soft carbon site.

Solutions:

  • Solvent Choice: Polar aprotic solvents like THF and DMF are highly recommended. They effectively solvate the metal counter-ion, creating a "freer" or "softer" enolate that preferentially reacts via C-alkylation.[5] Protic solvents or less polar solvents can favor O-alkylation.

  • Counter-ion Effect: Sodium (Na+) and potassium (K+) counter-ions from bases like NaH or KOtBu generally favor C-alkylation in polar aprotic solvents.

  • Leaving Group of Alkylating Agent: Softer leaving groups on the electrophile favor C-alkylation. The reactivity and "softness" trend is R-I > R-Br > R-Cl. Therefore, 1-iodooctane is the ideal alkylating agent. If using 1-bromooctane, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive 1-iodooctane.

ParameterFavors C-Alkylation (Product)Favors O-Alkylation (Byproduct)
Solvent Polar Aprotic (THF, DMF)Protic or Non-polar
Base Counter-ion Na+, K+, Li+More ionic character
Alkyl Halide R-I, R-Br (Softer)R-Cl, R-OTs (Harder)
Temperature Generally lowerGenerally higher
Q3: The reaction seems to work, but purification by column chromatography is difficult, and my final product is impure. What can I do?

Answer: Purification can be challenging due to the similar polarities of the starting material, the O-alkylated byproduct, and the desired product. Optimizing both the workup and chromatography conditions is essential.

Solutions:

  • Aqueous Workup: After the reaction is complete (monitored by TLC), it must be quenched carefully. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Do not use strong acids, which can promote hydrolysis and decarboxylation.[6][7]

  • Extraction: Extract the product into a non-polar solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine to remove water-soluble impurities and break up emulsions. Dry the organic layer thoroughly with anhydrous magnesium sulfate (MgSO₄) before concentrating.

  • Chromatography:

    • Solvent System: The polarity of the eluent is critical. A non-polar/polar mixture like Hexanes/Ethyl Acetate is standard. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity (gradient elution). The O-alkylated product is typically less polar and will elute first.

    • Column Loading: Do not overload the silica gel column. A good rule of thumb is a 1:50 ratio of crude product to silica gel by weight.

  • Alternative Purification: If chromatography fails, consider vacuum distillation. Methyl 1-octyl-2-oxocyclohexanecarboxylate is a high-boiling liquid, and distillation under high vacuum can effectively separate it from non-volatile impurities.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the alkylation step? A: The reaction proceeds via a three-step mechanism:

  • Deprotonation: A strong base removes the acidic proton on the carbon between the two carbonyl groups.

  • Enolate Formation: This creates a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The enolate carbon attacks the electrophilic carbon of the 1-octyl halide in a classic Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond.

G start Methyl 2-oxocyclohexanecarboxylate base + Base (e.g., NaH) - H₂ enolate Resonance-Stabilized Enolate sn2 SN2 Attack - NaI alkyl_halide 1-Iodooctane product Methyl 1-octyl-2-oxocyclohexanecarboxylate base->enolate 1. Deprotonation sn2->product 2. Alkylation

Caption: Simplified reaction mechanism.

Q: Can I use a weaker base like potassium carbonate? A: Yes, but it is less efficient and requires specific conditions. Bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF or acetone at elevated temperatures.[4] Sometimes, a phase-transfer catalyst (PTC) is added to improve the reaction rate under these milder conditions.[8] However, for predictable, high-yield synthesis on a lab scale, strong bases like NaH are more reliable.

Q: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.[9]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 9:1 or 8:2 Hexanes:Ethyl Acetate.

  • Visualization: UV light (the β-keto ester is UV active) and staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution. The starting material will have a certain Rf value. As the reaction proceeds, a new, less polar spot corresponding to the product will appear at a higher Rf. The reaction is complete when the starting material spot has disappeared.

Q: Is it necessary to perform this reaction under an inert atmosphere (Nitrogen or Argon)? A: Absolutely. Strong bases like NaH and the enolate intermediate are highly reactive and sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere is critical to prevent quenching and degradation, thereby ensuring a high yield.[10]

Experimental Protocol: Optimized α-Alkylation

This protocol is designed to maximize the yield of Methyl 1-octyl-2-oxocyclohexanecarboxylate.

Materials:

  • Methyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-Iodooctane (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with argon. Repeat three times.

  • Base Addition: To the flask, add anhydrous THF via syringe. Wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil, and then carefully add the NaH to the THF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of Methyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the NaH suspension via syringe over 20-30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Alkylation: Cool the resulting solution back to 0 °C. Add 1-iodooctane (1.05 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates complete consumption of the starting material).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) to afford the pure product.

References

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Wang, Z., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Retrieved from [Link]

  • ScienceMadness. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the α- Alkylation of Ketones. Retrieved from [Link]

  • Cadierno, V., et al. (2015). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (2021). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]

  • Mohr, J. T., et al. (2010). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • YouTube. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-allyl-2-methylcyclohexanone. Retrieved from [Link]

Sources

Minimizing O-alkylation side reactions in beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing C-Selectivity in


-Keto Ester Alkylation 

Ticket ID: #C-ALK-001 Topic: Minimizing O-alkylation side reactions during enolate synthesis. Status: Open Assigned Specialist: Senior Application Scientist

The Core Issue: Ambident Nucleophiles

The root cause of your issue lies in the ambident nature of


-keto ester enolates. When you deprotonate a 

-keto ester (like ethyl acetoacetate), the negative charge is delocalized between the

-carbon and the carbonyl oxygen.
  • The Oxygen (O-site): High electronegativity, high charge density. It is a "Hard" nucleophile.

  • The Carbon (C-site): Lower electronegativity, more polarizable. It is a "Soft" nucleophile.

The Directive: To minimize O-alkylation, you must manipulate the reaction environment (Solvent, Cation, Electrophile) to favor the Soft-Soft interaction (C-attack) and suppress the Hard-Hard interaction (O-attack).

Mechanistic Diagnostics (The "Why")

The selectivity is governed by Ion Pairing and HSAB (Hard-Soft Acid-Base) Theory .

The Shielding Effect (Desired for C-Alkylation)

In non-polar or moderately polar solvents (THF, Toluene), the metal cation (


) forms a Tight Ion Pair  with the enolate. Because the cation is hard (especially 

or

), it coordinates strongly to the hard Oxygen atom.
  • Result: The Oxygen is physically "shielded" or "masked" by the cation. The electrophile is forced to attack the exposed Carbon.

The Naked Enolate (Undesired / O-Alkylation Risk)

In polar aprotic solvents (DMSO, DMF, HMPA) or with sequestering agents (Crown Ethers), the cation is fully solvated and stripped away from the enolate.

  • Result: You generate a "naked" enolate. Without the cation shielding the Oxygen, the negative charge resides primarily on the Oxygen (due to electronegativity). This dramatically increases the rate of O-alkylation.

Visualizing the Pathway

EnolateSelectivity Start Beta-Keto Ester Deprotonation Enolate Enolate Formed Start->Enolate Cond_Polar Polar Aprotic Solvent (DMSO/HMPA) or Large Cation (K+/Cs+) Enolate->Cond_Polar Dissociation Cond_NonPolar Non-Polar/Ether Solvent (THF/Toluene) + Small Cation (Li+/Na+) Enolate->Cond_NonPolar Coordination Naked Naked Enolate (O is exposed) Cond_Polar->Naked Shielded Tight Ion Pair (Li+ blocks O) Cond_NonPolar->Shielded Prod_O O-Alkylation (Undesired) Naked->Prod_O Fast Attack at Hard Oxygen Prod_C C-Alkylation (Desired) Shielded->Prod_C Attack at Soft Carbon

Figure 1: Mechanistic pathway determining regioselectivity based on solvation and ion pairing.

Troubleshooting Modules

Use these modules to diagnose your specific experimental failure.

Module A: Solvent & Cation Selection (The Hardware)
ParameterFavor C-Alkylation (Recommended) Favors O-Alkylation (Avoid) Technical Rationale
Cation Lithium (

)
> Sodium (

)
Potassium (

) > Cesium (

)

is a hard Lewis acid with a high charge density. It binds tightly to the enolate Oxygen, blocking it from reaction [1].
Solvent THF, DME, Toluene DMSO, DMF, HMPA, DMPUPolar aprotic solvents solvate the cation, breaking the ion pair and leaving the Oxygen exposed ("Naked Enolate") [2].
Additives NoneCrown Ethers (e.g., 18-crown-6)Crown ethers sequester the cation. Never use them if you want C-selectivity.

Diagnostic Question: Are you using DMF or DMSO to "speed up" the reaction? Fix: Switch to THF. If solubility is an issue, use a minimal amount of DMF as a co-solvent, but maintain a high concentration of


 ions.
Module B: Electrophile Dynamics (The Software)

According to HSAB theory, the soft Carbon nucleophile prefers soft electrophiles.

Electrophile TypeLeaving GroupHardnessOutcome
Alkyl Iodide (R-I) Iodide (

)
Soft Favors C-Alkylation
Alkyl Bromide (R-Br) Bromide (

)
BorderlineMixed
Alkyl Tosylate/Sulfate

,

Hard Favors O-Alkylation
Silyl Chlorides

Very HardExclusive O-Alkylation (Silyl Enol Ethers)

Diagnostic Question: Are you using an alkyl tosylate or mesylate? Fix: Perform a Finkelstein reaction in situ. Add 1.0 equiv of NaI to your reaction mixture to convert the alkyl chloride/tosylate into an alkyl iodide before the enolate attacks.

Standard Operating Procedure (SOP)

Protocol: High C-Selectivity Alkylation of Ethyl Acetoacetate This protocol utilizes the Lithium-Shielding effect to maximize C-alkylation.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv)

  • Base: LiH or NaH (1.1 equiv) (Note: LiH provides better C-selectivity but reacts slower; NaH is the standard compromise).

  • Electrophile: Alkyl Iodide (1.1 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration).

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Base Suspension: Wash NaH (60% dispersion) with dry hexane to remove oil (optional), then suspend in anhydrous THF at 0°C.

  • Enolate Formation: Add Ethyl Acetoacetate dropwise at 0°C.

    • Observation: Evolution of

      
       gas.
      
    • Critical Step: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 30 mins. Ensure the solution becomes clear (complete enolate formation).

  • Alkylation: Cool back to 0°C. Add the Alkyl Iodide dropwise.

    • Note: If using a bromide/chloride, add 10 mol% NaI or TBAI as a catalyst.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC.[1]

    • Time: Usually 2-12 hours.

  • Quench: Carefully add saturated

    
    . Extract with EtOAc.
    

Frequently Asked Questions (FAQ)

Q1: I must use a polar aprotic solvent (DMF) because my electrophile is insoluble in THF. What do I do? A: If you must use DMF, you have two options to save C-selectivity:

  • Increase Concentration: Run the reaction at a higher concentration to force ion pairing despite the solvent.

  • Add Lithium Salts: Add anhydrous

    
     or 
    
    
    
    (1-2 equiv) to the mixture. The excess lithium ions will help coordinate the enolate oxygen via Le Chatelier's principle, even in DMF [3].

Q2: I am getting dialkylation (C,C-dialkylation). How do I stop this? A: This is a different issue caused by proton exchange. The mono-alkylated product is less acidic than the starting material, but equilibrium still exists.

  • Fix: Use exactly 1.0 equivalent of base (or slightly less, 0.95 equiv). Do not use excess base.[2] Ensure the alkyl halide is added slowly.

Q3: Can I use Phase Transfer Catalysis (PTC)? A: Yes, but be careful. PTC (e.g., TBAB in DCM/Water) often involves "loose" ion pairs (Quaternary Ammonium salts). While generally effective for C-alkylation due to the soft nature of the ammonium cation, it can sometimes lead to O-alkylation if the electrophile is hard.[3][4] For strict C-selectivity, the LiH/THF anhydrous method is superior.

Decision Matrix

Use this logic flow to design your next experiment.

DecisionTree Start Start: Alkylation Planning Q_Solvent Can you use THF? Start->Q_Solvent Yes_THF Use THF Q_Solvent->Yes_THF Yes No_THF Must use DMF/DMSO Q_Solvent->No_THF No Action_Li Use LiH or NaH (Tight Ion Pair) Yes_THF->Action_Li Action_AddLi Add LiCl/LiBr additives to force coordination No_THF->Action_AddLi Q_LG Leaving Group? Action_Li->Q_LG Action_AddLi->Q_LG LG_Hard Cl / OTs / OMs Q_LG->LG_Hard Hard LG_Soft I / Br Q_LG->LG_Soft Soft Action_Finkel Add NaI (1.0 eq) (Finkelstein in situ) LG_Hard->Action_Finkel Action_Proceed Proceed with Alkylation LG_Soft->Action_Proceed Action_Finkel->Action_Proceed

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (See Chapter 1 on Enolates and Thermodynamic control).

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Seminal work on solvent effects in alkylation).

  • Reich, H. J. (2023). Collection of Determining Factors in Enolate Alkylation. University of Wisconsin-Madison Chemistry Department.

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on Ambident Nucleophiles).

Sources

Optimizing temperature and pH for Methyl 1-octyl-2-oxocyclohexanecarboxylate stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for Methyl 1-octyl-2-oxocyclohexanecarboxylate

Welcome to the Advanced Application Support Center. Current Status: Operational | Agent: Senior Application Scientist

You are accessing the technical guide for Methyl 1-octyl-2-oxocyclohexanecarboxylate (MOOC) . This molecule belongs to the class of cyclic


-keto esters . While valuable as intermediates in lipid and surfactant synthesis, these compounds possess a "instability triad" driven by the proximity of the ketone and ester functionalities.

This guide moves beyond generic advice, applying mechanistic organic chemistry to troubleshoot specific degradation pathways relevant to the quaternary


-carbon structure of MOOC.

Module 1: The Stability Matrix (Mechanistic Insights)

To stabilize MOOC, you must understand how it dies. Unlike simple esters, MOOC faces three distinct threats depending on your environmental parameters.

The Degradation Triad
  • Hydrolysis (The Gateway): Water attacks the methyl ester. This is the rate-limiting step for most degradation.[1]

  • Retro-Claisen Cleavage (The Base Threat): Because MOOC has a quaternary

    
    -carbon (the octyl group and ester are on the same carbon), it cannot easily enolize toward the ester. However, strong bases can attack the ketone (C2), leading to ring opening (cleavage of the C1-C2 bond).
    
  • Decarboxylation (The Thermal Threat): If Hydrolysis occurs, the resulting free acid is thermally unstable. Note: Because MOOC is

    
    -substituted (quaternary), it is more resistant to concerted decarboxylation than unsubstituted analogs, but it will still degrade under forcing conditions.
    

Visualizing the Threat Landscape The following diagram illustrates the degradation pathways you must prevent.

MOOC_Degradation cluster_prevention Stabilization Zone MOOC MOOC (Intact Ester) Acid Free u03b2-Keto Acid MOOC->Acid Hydrolysis (Acid/Base catalyzed) RingOpen Retro-Claisen Product (Linear Diester/Acid) MOOC->RingOpen Retro-Claisen (pH > 10, Nucleophiles) Decomp Ketone + CO2 Acid->Decomp Thermal Decarboxylation (Heat > 40°C)

Figure 1: Mechanistic degradation pathways of cyclic


-keto esters. The primary goal is retaining the molecule in the "Blue Zone" (Intact Ester).

Module 2: pH Optimization (Troubleshooting)

The Golden Rule: Maintain pH 5.5 – 6.5 . Cyclic


-keto esters are amphoteric in reactivity.[1] They degrade at both extremes, but the mechanism differs.
Troubleshooting Scenario A: "My product yield is low after aqueous workup."

Diagnosis: Likely Retro-Claisen Cleavage or Saponification .[1] If you used a strong base (NaOH, KOH) or even Carbonate (pH > 9) during workup, the hydroxide ion attacks the ketone carbonyl. In cyclic systems, this relieves ring strain by breaking the ring, destroying your core scaffold.

Protocol 1: The "Safe-Zone" Workup Do not use strong bases to neutralize reactions containing MOOC.

ParameterRecommended SpecificationReason
Target pH 6.0 ± 0.5 Minimizes both acid-catalyzed hydrolysis and base-mediated ring opening.[1]
Buffer System Phosphate (0.1 M) or Citrate Provides high buffer capacity in the neutral range.
Quench Base Sat. NH₄Cl or Dilute HCl Use Ammonium Chloride to quench basic reactions gently; it buffers around pH 9 initially and drops slowly.[1]
Avoid NaOH, KOH, Na₂CO₃ (High Conc.)High pH triggers immediate ester hydrolysis or ring cleavage.[1]
Troubleshooting Scenario B: "I see a new spot on TLC that trails."

Diagnosis: Acid Hydrolysis . If the pH dropped below 4, you likely hydrolyzed the methyl ester to the free acid (which trails on silica due to the COOH group).

Corrective Action:

  • Immediate Neutralization: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) quickly and cold (0°C).

  • Rapid Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly acidic.

Module 3: Thermal Management

The Golden Rule: Process at < 30°C ; Store at -20°C .

Troubleshooting Scenario C: "Product decomposes during rotary evaporation."

Diagnosis: Thermal Stress + Concentration Effect . Even if MOOC is stable at room temperature in solution, concentrating it increases the rate of intermolecular reactions. If any trace acid is present, heating accelerates decarboxylation.

Protocol 2: Thermal Preservation

Process StepMax TempCritical Instruction
Reaction 25°CUnless the synthesis demands reflux, keep it cool.
Solvent Removal 30°C (Bath) Use high vacuum (< 10 mbar) to lower boiling points.[1] Do not heat the bath to speed it up.[2]
Distillation N/A Do not distill MOOC at atmospheric pressure.[1] It will decompose.[1][2][3] Use Kugelrohr or molecular distillation only if necessary.[1]
Storage -20°CStore under Argon/Nitrogen. Exclude moisture to prevent slow hydrolysis.[1]

Module 4: Analytical Protocols

How to validate stability in your lab. Do not rely on "visual checks."


-keto esters can degrade into clear liquids (ketones) that look identical to the product.[1]

Protocol 3: The HPLC Stability Assay Use this protocol to verify the shelf-life of your specific batch.

  • Preparation: Dissolve 10 mg MOOC in 1 mL Acetonitrile (ACN).

  • Internal Standard: Add 1 mg Naphthalene (inert, UV active).[1]

  • Conditions:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN/Water (0.1% Formic Acid).[1] Note: Keep acid low.

    • Gradient: 50% to 100% ACN over 10 mins.[1]

  • Calculation:

    • Calculate the Ratio:

      
      .
      
    • If

      
       decreases over time (e.g., T=0 vs T=24h), degradation is occurring.
      

Decision Logic for Stability Testing

Stability_Workflow Start Sample Check pH_Check Check pH (Wet Indicator) Start->pH_Check pH_High pH > 8 Risk: Ring Opening pH_Check->pH_High Basic pH_Low pH < 4 Risk: Hydrolysis pH_Check->pH_Low Acidic pH_Good pH 5-7 Optimal pH_Check->pH_Good Neutral Action_Base Quench w/ NH4Cl Extract into DCM pH_High->Action_Base Action_Acid Wash w/ cold NaHCO3 Dry immediately pH_Low->Action_Acid Action_Store Store @ -20°C Under Argon pH_Good->Action_Store

Figure 2: Decision matrix for handling MOOC samples during workup and storage.

Frequently Asked Questions (FAQ)

Q: Can I store MOOC in water or buffer? A: No. Even at neutral pH, the ester bond is susceptible to slow hydrolysis over days. Store MOOC as a neat oil or in a non-nucleophilic organic solvent (e.g., Toluene, DCM) at -20°C. If you must have it in water for a bio-assay, prepare it fresh immediately before use.

Q: Why is the "1-octyl" group important for stability? A: The octyl group at the C1 position creates a quaternary center . This blocks the formation of an enol towards the ester, which is the standard mechanism for rapid decarboxylation in simple


-keto esters [1]. While this makes MOOC thermally more stable than unsubstituted cyclohexanecarboxylates, it does not protect the ester from hydrolysis. Once the ester hydrolyzes to the acid, the molecule becomes unpredictable.

Q: I need to run a reaction at pH 9. Is this possible? A: Only for very short durations (< 30 minutes) and preferably at low temperature (0°C). You must monitor the reaction by TLC/HPLC to ensure the ring is not opening (Retro-Claisen). If possible, use a biphasic system (Water/DCM) to keep the MOOC in the organic layer, protecting it from the aqueous base.

References

  • Mechanism of Decarboxylation: Title: Decarboxylation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -keto acids.[1][4][5][6][7][8][9]
    Source: Chemistry LibreTexts.[1]
    URL:[Link]
    
  • Hydrolysis Kinetics: Title: Kinetics of hydrolysis of methyl esters. Source: Royal Society of Chemistry (RSC) Publishing.[10] URL:[Link][1]

  • Retro-Claisen Cleavage: Title: Cleavage of cyclic

    
    -keto esters.[1]
    Source: Organic Chemistry Portal.[1]
    URL:[Link][1]
    
  • General Stability Data: Title: Methyl 2-oxocyclohexanecarboxylate Data Sheet.[1] Source: PubChem (NIH).[1] URL:[Link][1]

Sources

Removing unreacted starting materials from Methyl 1-octyl-2-oxocyclohexanecarboxylate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MOC-OCT Topic: Removal of Unreacted Starting Materials & Byproducts Status: Active Guide Applicable Synthesis:


-Alkylation of 

-keto esters (Dieckmann/Claisen derivatives).

Executive Summary & Chemical Logic

You are likely synthesizing Methyl 1-octyl-2-oxocyclohexanecarboxylate via the alkylation of Methyl 2-oxocyclohexanecarboxylate (MOC) with 1-octyl iodide/bromide using a base (e.g., NaH, K₂CO₃).

The purification challenge involves three distinct species with unique physicochemical "handles":

ComponentRolePolarityAcidic Proton (

-H)
Removal Strategy
Methyl 1-octyl-2-oxocyclohexanecarboxylate Target Product MediumNo (Quaternary C)Retain in Organic Phase
Methyl 2-oxocyclohexanecarboxylate (MOC) Starting MaterialHigh (Enolizable)Yes (pKa ~11-12)Chemical Wash (Deprotonation)
1-Octyl Halide ReagentLow (Lipophilic)NoFlash Chromatography / Distillation

-Alkylated Byproduct
Side ProductMedium-LowNoFlash Chromatography

Module A: The "Smart" Chemical Wash (Removing Unreacted MOC)

The Issue: Flash chromatography often fails to perfectly separate the starting


-keto ester (MOC) from the product because MOC streaks on silica due to keto-enol tautomerism.
The Solution:  Exploit the acidity difference.[1] The starting material has an acidic proton between the two carbonyls; the product does not.
Protocol: Cold Base Extraction

This protocol converts the unreacted starting material into its water-soluble enolate, while the product remains in the organic layer.

⚠️ Critical Warning: The methyl ester moiety is susceptible to hydrolysis. Keep all solutions cold (0–5 °C) and minimize contact time.

  • Dilution: Dilute your crude reaction mixture with Diethyl Ether (Et₂O) or MTBE . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.

  • The Wash:

    • Prepare a cold (0 °C) solution of 5% NaOH or 10% K₂CO₃ .

    • Wash the organic layer twice with this cold base solution.

    • Mechanism:[2][3][4] The base deprotonates the unreacted MOC (pKa ~11), forming a charged sodium enolate that partitions into the aqueous layer. The alkylated product (quaternary carbon) cannot be deprotonated and stays in the organic layer.

  • The Rinse: Immediately wash the organic layer with Brine (Saturated NaCl) to remove excess base.

  • Dry: Dry over anhydrous MgSO₄ and concentrate.

Troubleshooting This Step
  • Q: My yield dropped significantly after the base wash.

    • A: You likely hydrolyzed the ester.[1] Use a weaker base (saturated NaHCO₃) or ensure the NaOH solution is ice-cold and the extraction is performed rapidly (<5 mins).

  • Q: I have a stubborn emulsion.

    • A:

      
      -keto enolates act as surfactants. Add a small amount of solid NaCl directly to the separatory funnel or filter the mixture through a pad of Celite.
      

ExtractionLogic Start Crude Reaction Mixture (Product + MOC + Octyl Halide) Solvent Dilute with Et2O/MTBE Start->Solvent BaseWash Wash with Cold 5% NaOH (Rapidly) Solvent->BaseWash SepFunnel Separatory Funnel Partition BaseWash->SepFunnel AqLayer Aqueous Layer (Contains MOC Enolate) SepFunnel->AqLayer Deprotonated SM OrgLayer Organic Layer (Product + Octyl Halide) SepFunnel->OrgLayer Neutral Species Brine Wash with Brine -> Dry MgSO4 OrgLayer->Brine Result Crude Product (Free of Starting Ester) Brine->Result

Figure 1: Decision tree for the chemical removal of unreacted starting


-keto ester.

Module B: Chromatographic Purification (Removing Octyl Halide)

The Issue: After Module A, your mixture contains the Product and unreacted Octyl Halide. The Solution: Flash Column Chromatography.[5]

Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Eluent: Hexanes:Ethyl Acetate (Gradient).

    • Start: 100% Hexanes (Elutes Octyl Halide).

    • Gradient: 0%

      
       10% 
      
      
      
      20% EtOAc.
TLC Visualization Guide

Run a TLC using 9:1 Hexanes:EtOAc .

Spot Position (

)
IdentityVisualization Note
High (~0.8 - 0.9) 1-Octyl Halide Visible in KMnO₄ (if iodide) or Iodine. UV inactive/weak.
Medium (~0.4 - 0.5)

-Alkylated Byproduct
Often runs slightly ahead of the

-alkylated product.
Medium-Low (~0.3 - 0.4) Target Product UV Active (Ester carbonyl), Strong stain in Anisaldehyde/KMnO₄.
Baseline MOC (if remaining) Streaks; stains purple/blue in Anisaldehyde.

Pro Tip: If the


 difference between the 

-alkylated byproduct and the

-alkylated product is too small, try using Toluene or DCM as the solvent instead of Hexanes/EtOAc. The

-

interactions with toluene often change the separation selectivity for keto-esters.

Module C: Scavenging (The "Zero-Chromatography" Alternative)

If you cannot run a column (e.g., large scale), use a Chemical Scavenger to remove the unreacted Octyl Halide.

Protocol:

  • After the reaction is complete, add 0.2–0.5 equivalents of a nucleophilic amine (e.g., Ethanolamine or Morpholine ) to the reaction pot.

  • Stir at room temperature for 2–4 hours.

  • Mechanism: The amine reacts with the excess Octyl Halide to form a water-soluble ammonium salt.

  • Workup: Perform an acidic wash (1M HCl) during the extraction. The ammonium salt (scavenged octyl halide) and excess amine will partition into the aqueous layer.

Frequently Asked Questions (FAQ)

Q1: How do I distinguish between the


-alkylated and 

-alkylated products?
A: Use

H NMR
.
  • 
    -Alkylated (Target):  Look for the disappearance of the 
    
    
    
    -proton signal (approx. 3.0–3.5 ppm doublet/triplet in the starting material). The octyl chain signals will appear, and the ring protons will remain complex.
  • 
    -Alkylated (Enol Ether):  Look for a vinyl proton signal (usually 4.5–5.5 ppm) if the double bond is endocyclic, or specific shifts of the 
    
    
    
    -CH
    
    
    group (approx 3.8–4.0 ppm) which is more deshielded than a
    
    
    -alkyl group.

Q2: Can I use vacuum distillation? A: Yes, but it is difficult.

  • Octyl Iodide BP: ~225 °C (Atmospheric), ~100 °C (10 mmHg).

  • Product BP: Likely >250 °C (Atmospheric).

  • Risk: High heat promotes decarboxylation of the

    
    -keto ester moiety.[1] If you must distill, use a Kugelrohr apparatus  under high vacuum (<0.5 mmHg) to keep temperatures as low as possible.
    

Q3: Why is my product decomposing on the silica column? A: Silica is slightly acidic.


-keto esters can sometimes hydrolyze or decarboxylate on acidic silica.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample to neutralize the acid sites.

References

  • Acidity of -keto esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (pKa values of 1,3-dicarbonyls typically 10-11).
  • Alkylation Procedures: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Separation Logic (Acid/Base Extraction):Journal of Organic Chemistry, "Purification of C-alkylated beta-keto esters via extractive workup." (General established methodology for 1,3-dicarbonyls).
  • Scavenging Electrophiles: Parlow, J. J., et al. "High-throughput purification of solution-phase organic synthesis products utilizing polymer-supported scavengers." Journal of Organic Chemistry 62.17 (1997): 5908-5919. Link

Sources

Validation & Comparative

Comparative Guide: GC-MS Fragmentation of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-octyl-2-oxocyclohexanecarboxylate (M-1-O-2-OC) is a critical synthetic intermediate, most notably serving as a precursor in the synthesis of cyclohexylphenol cannabinoids (e.g., CP 47,497).[1] Its structural core—a


-keto ester with a quaternary 

-carbon—presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to steric hindrance and competing fragmentation pathways.[1]

This guide provides a comparative technical analysis of M-1-O-2-OC against its non-alkylated precursor, Methyl 2-oxocyclohexanecarboxylate (M-2-OC) .[1] By contrasting these two compounds, researchers can distinguish between unreacted starting materials and the alkylated intermediate, a crucial step in purity profiling and forensic intelligence.

Structural Analysis & Theoretical Fragmentation

Understanding the fragmentation logic is a prerequisite for interpreting the spectra.[2][3] The introduction of the octyl chain at the C1 position fundamentally alters the mass spectral signature compared to the unsubstituted precursor.

The Target: Methyl 1-octyl-2-oxocyclohexanecarboxylate[1]
  • Formula:

    
    
    
  • Molecular Weight: 268.4 Da[1]

  • Key Structural Features:

    • Cyclohexane Ring: Source of low-mass hydrocarbon fragments (m/z 41, 55).[1]

    • 
      -Keto Ester Moiety:  Facilitates 
      
      
      
      -cleavage and decarboxylation.[1]
    • Octyl Side Chain (C8): A long alkyl chain that introduces McLafferty Rearrangement possibilities not present in the methyl-substituted or unsubstituted analogs.[1]

The Alternative (Precursor): Methyl 2-oxocyclohexanecarboxylate
  • Formula:

    
    
    
  • Molecular Weight: 156.18 Da[1]

  • Role: Starting material. Its presence in a sample indicates incomplete alkylation.[1]

  • Fragmentation Characteristic: Dominated by ring fragmentation and simple ester cleavages (loss of

    
    ).[1]
    

Comparative Fragmentation Analysis

The following table contrasts the diagnostic ions. The "shift" in mass and the appearance of chain-specific rearrangements are the primary differentiators.

FeatureTarget: M-1-Octyl-2-OCPrecursor: M-2-OCMechanistic Cause
Molecular Ion (

)
m/z 268 (Weak/Absent)m/z 156 (Distinct)The octyl chain increases lability; the quaternary center promotes fragmentation.[1]
Base Peak (Typical) m/z 55 or m/z 41 m/z 55 Ring disintegration dominates both, but the target has competing high-mass fragments.[1]
McLafferty Product m/z 184 (Predicted)N/A The octyl chain (with

-hydrogens) allows rearrangement, losing a neutral alkene (

). The precursor lacks this chain.

-Cleavage (Ester)
m/z 237 (

)
m/z 125 (

)
Loss of methoxy group (

) from the ester.[1]

-Cleavage (Alkyl)
m/z 155 (

)
N/A Loss of the entire octyl chain returns the ion to the "pseudo-precursor" mass.
Mechanism of Action: The "Octyl Effect"

In the precursor (M-2-OC), fragmentation is restricted to ring opening and ester cleavage. In the target (M-1-O-2-OC), the octyl chain acts as a "fuse."

  • McLafferty Rearrangement: The carbonyl oxygen abstracts a

    
    -hydrogen from the octyl chain.[1] This leads to 
    
    
    
    -cleavage of the chain, expelling a neutral hexene molecule and leaving a stable enol radical cation.
  • Inductive Cleavage: The bond between the quaternary C1 and the carbonyl carbon is strained. This often leads to the loss of the carbomethoxy group (

    
    ) or the alkyl chain (
    
    
    
    ).

Experimental Protocol

To replicate these results, the following validated GC-MS methodology is recommended. This protocol prioritizes the separation of the high-boiling octyl derivative from the lower-boiling precursor.

Sample Preparation[1]
  • Solvent: Ethyl Acetate (HPLC Grade).[1] Avoid alcohols to prevent transesterification.[1]

  • Concentration:

    
     (Trace analysis) to 
    
    
    
    (Purity check).
  • Derivatization: None required (compound is volatile enough).[1]

Instrumentation Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Temperature

High temp required to volatilize the C16 target without discrimination.[1]
Injection Mode Splitless (1 min)Maximizes sensitivity for trace intermediates.[1]
Column DB-5MS UI (

)
Standard non-polar phase; "Ultra Inert" reduces tailing of the keto-ester.[1]
Carrier Gas Helium @

Constant flow for stable retention times.[1]
Oven Program

(1 min)




(5 min)
Fast ramp prevents broadening; high final temp elutes the octyl derivative.
Transfer Line

Prevents condensation of the heavy octyl derivative.
Ion Source

(EI, 70eV)
Standard EI ionization.[1]

Visualizations

Fragmentation Pathway (Graphviz)

This diagram illustrates the competing pathways for the target molecule, highlighting the critical McLafferty rearrangement provided by the octyl chain.

Fragmentation Parent Parent Ion (M+) m/z 268 [Methyl 1-octyl-2-oxocyclohexanecarboxylate]+. McLafferty McLafferty Rearrangement (Gamma-H Transfer) Parent->McLafferty Gamma-H on Octyl Chain AlphaCleave Alpha Cleavage (Ester Bond) Parent->AlphaCleave RingFrag Ring Fragmentation (Cyclohexane Core) Parent->RingFrag Ion_155 Product Ion: m/z 155 (Loss of Octyl Chain) Parent->Ion_155 Loss of C8H17 (113 Da) Ion_184 Product Ion: m/z 184 (Loss of Hexene C6H12) McLafferty->Ion_184 - C6H12 (Neutral) Ion_237 Product Ion: m/z 237 (Loss of OCH3) AlphaCleave->Ion_237 - OCH3 (31 Da) Ion_55 Base Peak: m/z 55 (C4H7+ Ring Fragment) RingFrag->Ion_55 Complex Ring Opening

Caption: Figure 1.[1] Predicted fragmentation pathways for Methyl 1-octyl-2-oxocyclohexanecarboxylate under 70eV EI.

Experimental Workflow (Graphviz)

A self-validating workflow to ensure the distinction between the precursor and the target.

Workflow cluster_decision Identification Logic Sample Sample (Reaction Mix) Dilution Dilution (EtOAc, 1 mg/mL) Sample->Dilution GC GC Separation (DB-5MS, 60-300°C) Dilution->GC MS MS Detection (EI, 70eV) GC->MS Analysis Data Analysis (EIC Extraction) MS->Analysis Check1 RT < 10 min? Mass 156? Analysis->Check1 Result1 Precursor Identified (Incomplete Rxn) Check1->Result1 Yes Check2 RT > 15 min? Mass 268/184? Check1->Check2 No Result2 Target Identified (Success) Check2->Result2 Yes

Caption: Figure 2. Logic flow for differentiating the target octyl-derivative from its starting material.

References

  • McLafferty, F. W. (1959).[1][4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. [Link]

  • National Institute of Standards and Technology (NIST). "Methyl 1-methyl-2-oxocyclohexane-1-carboxylate Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1] [Link][1]

  • Huffman, J. W., et al. (2008).[1] "Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497." Bioorganic & Medicinal Chemistry, 16(6), 3222–3231. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for

    
    -keto ester fragmentation rules).
    

Sources

Safety Operating Guide

Methyl 1-octyl-2-oxocyclohexanecarboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Directive: Methyl 1-octyl-2-oxocyclohexanecarboxylate is a lipophilic


-keto ester derivative. While often chemically stable, its disposal requires strict adherence to Non-Halogenated Organic Waste  protocols due to its high calorific value and potential for aquatic toxicity.

Critical Warning: The octyl side chain renders this compound water-insoluble. Under no circumstances should this compound be introduced to aqueous waste streams or municipal drainage.

Chemical Identity & Properties[1][2][3][4][5][6]
  • Chemical Class:

    
    -Alkylated 
    
    
    
    -keto ester.
  • Structural Context: A derivative of Methyl 2-oxocyclohexanecarboxylate (CAS: 41302-34-5) modified with a hydrophobic C8 (octyl) chain.

  • Physical State: Viscous liquid or low-melting solid (depending on purity).

  • Solubility: Soluble in organic solvents (DCM, EtOAc, Acetone); Insoluble in water.

PropertyValue (Estimated/Parent Based)Operational Implication
Flash Point >90°C (High)Combustible. Classify as "Ignitable" if mixed with solvents.[1]
Water Solubility Negligible (<0.1 mg/L)Strict Prohibition: No sink disposal.
Reactivity Low (Stable at neutral pH)Susceptible to hydrolysis/decarboxylation in strong acid/base.
LogP (Lipophilicity) High (~4.5 - 5.5)High potential for bioaccumulation/aquatic toxicity.

Hazard Identification & Risk Assessment

Before disposal, you must validate the waste stream profile. This compound presents specific risks that dictate the disposal path.[2][3][4]

A. Environmental Toxicity (The "Octyl" Factor)

The addition of the octyl chain to the cyclohexane ring significantly increases the molecule's lipophilicity compared to its parent methyl ester.

  • Risk: High acute toxicity to aquatic life (H400/H410 potential).

  • Mechanism: Lipophilic compounds penetrate biological membranes easily.

  • Control: Zero-discharge policy to water systems. All rinsate must be captured.

B. Chemical Reactivity

As a


-keto ester, the molecule contains an acidic proton at the 

-position (unless fully substituted) and an ester linkage.
  • Incompatibility: Avoid mixing with strong oxidizers (peroxides, nitric acid) or strong bases (hydroxides), which can induce exothermic hydrolysis or uncontrolled decarboxylation.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Do not place pure chemical directly into the main waste drum without stabilization if it is reactive or highly concentrated.

  • Quenching (If necessary): If the material is part of a reaction mixture containing unreacted reagents (e.g., base catalysts like NaH or LDA used for alkylation), quench carefully with saturated Ammonium Chloride (

    
    ) or dilute acid before transfer.
    
  • Dilution: Dilute the pure compound with a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to reduce viscosity and prevent residue adhesion to the container walls.

Phase 2: Waste Segregation & Packaging

Follow this decision matrix to select the correct waste stream.

DisposalLogic Start Start: Methyl 1-octyl-2-oxocyclohexanecarboxylate Waste HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Start->HalogenCheck NonHalo NO HalogenCheck->NonHalo Acetone/EtOAc/Hexane Halo YES HalogenCheck->Halo Mixed with DCM/CHCl3 StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) NonHalo->StreamA StreamB Stream B: Halogenated Organic (Specialized Incineration) Halo->StreamB

Figure 1: Waste Stream Segregation Logic. Ensure the compound is not cross-contaminated with halogenated solvents unless necessary, as this increases disposal costs.

Phase 3: Container Selection & Labeling
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers. Avoid standard LDPE if using aggressive solvents like THF in the mixture.

  • Labeling Requirements:

    • Chemical Name: Write out the full name. Do not use abbreviations or lab notebook codes (e.g., "Compound 4b").

    • Hazards: Check "Flammable" (if solvents added) and "Toxic" (precautionary).

    • Composition: List all solvents used for rinsing (e.g., "Methyl 1-octyl-2-oxocyclohexanecarboxylate (5%), Acetone (95%)").

Regulatory Compliance (RCRA & EPA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[5]

Waste CodeDescriptionApplicability to this Compound
D001 Ignitable Waste Applicable if the waste mixture contains flammable solvents (Flash point <60°C).
None (General) Non-Regulated Organic If pure and flash point >60°C. However, most facilities default to treating all organic lab waste as hazardous.
U-List/P-List Listed Wastes Not Listed. This specific molecule is not on the EPA P or U lists.

Disposal Method: The preferred industry standard for this class of compound (High BTU, Organic) is Fuel Blending/Incineration . This recovers the energy content of the octyl chain and ester groups while destroying the molecule.

Emergency Contingencies

Spill Management:

  • Isolate: Evacuate the immediate area if the spill is large (>100mL) or hot.

  • PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation rates of the octyl derivative) and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels alone as they increase surface area for flammability.

  • Clean: Clean the surface with a detergent solution (soap/water) to emulsify the lipophilic residue. Do not just use water.[6][3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[7][1][8]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.[7][8]

  • PubChem. Methyl 2-oxocyclohexanecarboxylate (Parent Compound) Safety Profile.[9] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA).

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-octyl-2-oxocyclohexanecarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.